molecular formula C20H25N3O6S B14920425 Dimethyl 2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate

Dimethyl 2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B14920425
M. Wt: 435.5 g/mol
InChI Key: UJSWWBLVJAQCTC-UHFFFAOYSA-N
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Description

Dimethyl 2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate is a complex organic compound that features a combination of various functional groups, including a tetrahydrofuran ring, a piperazine ring, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Piperazine Ring Formation: The piperazine ring is synthesized through a series of nucleophilic substitution reactions.

    Coupling Reactions: The tetrahydrofuran and piperazine rings are then coupled with a benzene derivative through carbonothioylation and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate: Shares structural similarities with other compounds containing tetrahydrofuran, piperazine, and benzene rings.

    Tetrahydrofuran Derivatives: Compounds like 2,2-dimethyltetrahydrofuran have similar ring structures but differ in functional groups.

    Piperazine Derivatives: Compounds such as 1-(4-methylpiperazin-1-yl)ethanone share the piperazine ring but have different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N3O6S

Molecular Weight

435.5 g/mol

IUPAC Name

dimethyl 2-[[4-(oxolane-2-carbonyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H25N3O6S/c1-27-18(25)13-5-6-14(19(26)28-2)15(12-13)21-20(30)23-9-7-22(8-10-23)17(24)16-4-3-11-29-16/h5-6,12,16H,3-4,7-11H2,1-2H3,(H,21,30)

InChI Key

UJSWWBLVJAQCTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCN(CC2)C(=O)C3CCCO3

Origin of Product

United States

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